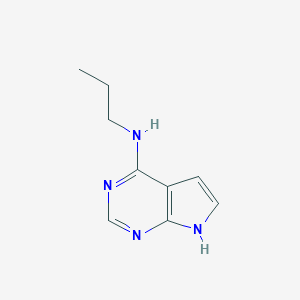

6-Propylamino-7-deazapurine

Description

Significance of Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Scaffolds in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine scaffold is a heterocyclic aromatic compound that is an isostere of purine (B94841), differing by the replacement of the nitrogen atom at position 7 with a carbon atom. This structural modification has profound implications for the molecule's chemical properties and biological activity, making the 7-deazapurine core a "privileged scaffold" in drug design. nih.govnih.govbenthamdirect.comresearchgate.net

One of the key advantages of the 7-deazapurine framework is that the substitution of nitrogen with carbon at the 7-position makes the five-membered ring more electron-rich. nih.govnih.gov This change also presents a new vector for chemical modification, allowing for the attachment of various substituents at the C7 position, which is not possible in the parent purine ring. nih.govnih.gov These modifications can lead to derivatives with enhanced biological properties, such as improved binding to target enzymes or more stable base-pairing when incorporated into DNA or RNA. nih.govnih.gov

Consequently, compounds bearing the pyrrolo[2,3-d]pyrimidine skeleton have demonstrated a wide array of pharmacological effects. nih.govbenthamdirect.com Extensive research has shown their potential as:

Antiviral agents: Derivatives have been developed with activity against a range of RNA viruses, including Hepatitis C Virus (HCV), Dengue virus (DENV), Zika virus (ZIKV), and influenza viruses. nih.govnih.govmdpi.com

Antitumor agents: Many 7-deazapurine nucleosides exhibit potent cytostatic or cytotoxic effects. nih.govmdpi.com Their mechanisms can involve activation within cancer cells and subsequent incorporation into DNA and RNA, leading to DNA damage and inhibition of protein synthesis. nih.govnih.gov They are also explored as kinase inhibitors, which are crucial targets in cancer therapy. mdpi.comnih.gov

Antibacterial and Antiparasitic agents: The scaffold has been utilized to develop compounds with activity against Mycobacterium bovis and kinetoplastid parasites, the causative agents of diseases like leishmaniasis and Chagas disease. acs.orgnih.gov

Anti-inflammatory agents: The framework is also a feature in compounds developed for their anti-inflammatory properties. nih.govbenthamdirect.com

This versatility makes the 7-deazapurine scaffold a cornerstone in the development of novel therapeutic candidates, with numerous derivatives being synthesized and evaluated in preclinical and clinical studies. nih.govnih.gov

Overview of 6-Propylamino-7-deazapurine as a Research Compound within the 7-Deazapurine Class

This compound is a synthetic derivative of the 7-deazapurine core. As a specific member of this important class, its primary role is that of a research compound used to explore structure-activity relationships (SAR). scbt.com In SAR studies, chemists systematically alter parts of a lead molecule—in this case, the substituent at the 6-position of the 7-deazapurine ring—to understand how these changes affect biological activity.

The investigation of 6-substituted analogs is a common strategy in this class. acs.orgnih.gov For example, research on 6-substituted 7-deazapurine ribonucleosides has identified compounds with significant cytotoxicity at low nanomolar concentrations. acs.org Furthermore, studies on related 7-deazapurine nucleoside analogues have shown that modifying the 6-amino group with small alkyl chains can produce potent and selective activity against parasites like Trypanosoma cruzi and Leishmania infantum. nih.gov

This compound, with its propyl group (a three-carbon alkyl chain) attached to the amino group at position 6, is a logical tool for these investigations. It allows researchers to probe the effects of a moderately sized, flexible alkyl group on the molecule's ability to interact with biological targets. It is described as a synthetic nucleoside with potential antiviral and anticancer properties and is noted to be an activator of DNA synthesis. However, it is intended strictly for laboratory research and not for therapeutic use. scbt.com

The fundamental properties of this compound are summarized in the table below.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 60972-21-6 | scbt.com |

| Molecular Formula | C₉H₁₂N₄ | scbt.com |

| Molecular Weight | 176.22 g/mol | scbt.com |

| SMILES | CCCNC1=NC=NC2=C1C=CN2 | |

Compound Names Mentioned

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Purine |

| Pyrrolo[2,3-d]pyrimidine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDJBPNSUMCAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=NC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398958 | |

| Record name | 6-Propylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60972-21-6 | |

| Record name | 6-Propylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6 Propylamino 7 Deazapurine and Its Analogues

Foundational Strategies for Pyrrolo[2,3-d]pyrimidine Core Synthesis

The construction of the 7-deazapurine nucleus is a critical first step in the synthesis of 6-propylamino-7-deazapurine. Various synthetic routes have been developed, ranging from multistep procedures to more modern cross-coupling techniques.

Multistep Heterocyclization Approaches

Traditional methods for constructing the pyrrolo[2,3-d]pyrimidine core often involve the sequential building of the pyrimidine (B1678525) and pyrrole (B145914) rings. These multistep syntheses typically start from appropriately substituted pyrimidine or pyrrole precursors. For instance, a common strategy involves the condensation of a 4,5-diaminopyrimidine (B145471) with a suitable three-carbon synthon to form the pyrrole ring. Conversely, a substituted pyrrole can be used as a starting point to build the pyrimidine ring.

One established biosynthetic pathway for the 7-deazapurine core, found in the production of antibiotics like toyocamycin (B1682990) and sangivamycin, begins with guanosine (B1672433) 5'-triphosphate (GTP). nih.gov A series of enzymatic transformations, including a radical-mediated ring contraction, ultimately leads to the formation of the pyrrolo[2,3-d]pyrimidine structure. nih.govnih.gov While this represents a biological approach, laboratory syntheses often rely on more conventional organic chemistry methods.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Modern synthetic organic chemistry has increasingly relied on palladium-catalyzed cross-coupling reactions to construct complex heterocyclic systems like the 7-deazapurine core. These methods offer greater efficiency and modularity compared to traditional multistep approaches.

The Suzuki-Miyaura coupling , which involves the reaction of a boronic acid with a halide, has been extensively used. For example, 7-(het)aryl-7-deazapurine nucleobases can be prepared through aqueous Suzuki-Miyaura cross-coupling reactions of SEM-protected 7-iodo-7-deazapurines with (het)arylboronic acids. pasteur.frthieme-connect.com This method allows for the direct introduction of aryl or heteroaryl groups at the 7-position of the deazapurine core. Similarly, 6-heteroarylpurine and 6-heteroaryl-7-deazapurine nucleosides can be synthesized from the corresponding 6-chloro precursors using aqueous-phase Suzuki couplings. mdpi.com

The Sonogashira coupling , which pairs a terminal alkyne with an aryl or vinyl halide, is another powerful tool. This reaction has been employed in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. researchgate.netbeilstein-journals.orgcapes.gov.brtandfonline.comatlanchimpharma.com For instance, 7-alkynyl derivatives of 7-deazapurine ribonucleosides have been prepared from the corresponding 7-iodo nucleosides via palladium-catalyzed Sonogashira cross-coupling. seela.netnih.gov This reaction is particularly useful for introducing alkynyl functionalities, which can serve as handles for further chemical modifications.

A combination of these cross-coupling reactions can be used to create highly substituted 7-deazapurine scaffolds. For example, the synthesis of 2,6-disubstituted 7-deazapurine ribonucleosides has been achieved through a sequence of Suzuki and Sonogashira reactions. d-nb.info

Glycosylation Reactions in Nucleoside Analogue Synthesis

To create nucleoside analogs of this compound, a sugar moiety must be attached to the 7-deazapurine base, a process known as glycosylation. Several methods have been developed to achieve this transformation with high stereoselectivity, typically favoring the formation of the desired β-anomer.

One common approach is the Silyl-Hilbert-Johnson reaction , which involves the reaction of a silylated heterocyclic base with a protected sugar derivative, often in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). seela.netnih.gov This method has been successfully used for the glycosylation of various 7-deazapurines. seela.netnih.gov

Another important technique is nucleobase-anion glycosylation . In this method, the deazapurine base is deprotonated with a strong base to form an anion, which then reacts with a protected sugar halide. seela.netresearchgate.netlookchem.com This approach has proven effective for the synthesis of 7-deazapurine 2'-deoxyribonucleosides and their analogs. researchgate.net The choice of glycosylation method can be crucial, as the reactivity of the 7-deazapurine nucleus can be influenced by substituents on the ring. seela.net For instance, the presence of a 7-bromo substituent can reduce the reactivity of the N-9 position. researchgate.net

The synthesis of 7-functionalized 7-deazapurine ribonucleosides has been achieved through both Silyl-Hilbert-Johnson and nucleobase-anion glycosylation methods. seela.netnih.gov The choice between these methods can depend on the specific substrates and desired outcomes, with each having its own advantages and limitations. seela.net

Targeted Functionalization and Analog Generation at Specific Positions

Once the 7-deazapurine core is synthesized, further modifications can be made at various positions to generate a library of analogs with potentially diverse biological activities. The 6-amino group and the 7-position of the pyrrole ring are common sites for such modifications.

Modification of the 6-Amino/Substituted Amino Group

The 6-amino group of 7-deazapurine analogs, including this compound, is a key site for chemical modification. Starting from a 6-chloro-7-deazapurine intermediate, a wide variety of substituents can be introduced via nucleophilic aromatic substitution.

For instance, reaction with amines, such as propylamine, leads to the formation of 6-amino-substituted derivatives. This strategy has been used to prepare a range of 6-alkylamino, 6-arylamino, and other N-substituted analogs. rsc.orgnih.govacs.orgnih.govnih.gov The reactivity of the 6-chloro group allows for its displacement by various nucleophiles, including alkoxides and thiolates, to generate 6-alkoxy and 6-thioether derivatives, respectively. acs.orgnih.gov

Further diversification can be achieved through cross-coupling reactions. For example, iron/copper co-catalyzed cross-coupling of Grignard reagents with 6-halogenated 7-deazapurine nucleosides has been used to introduce alkyl and aryl groups at the 6-position. acs.orgnih.gov

| Starting Material | Reagent/Reaction | Product | Reference |

| 6-Chloro-7-deazapurine nucleoside | Methylamine | 6-Methylamino-7-deazapurine nucleoside | acs.org |

| 6-Chloro-7-deazapurine nucleoside | Sodium thiomethoxide | 6-Methylsulfanyl-7-deazapurine nucleoside | acs.org |

| 6-Chloro-7-deazapurine | Alkyl/Aryl Grignard, Fe(acac)3/CuI | 6-Alkyl/Aryl-7-deazapurine | acs.orgnih.gov |

| Tubercidin (B1682034) (7-deazaadenosine) | Alkylation at N3 followed by Dimroth rearrangement | 4-N-benzyltubercidin | nih.gov |

Introduction of Substituents at the 7-Position

The 7-position of the 7-deazapurine ring system is another prime location for introducing chemical diversity. The pyrrole ring can be functionalized through various reactions, significantly expanding the range of accessible analogs.

Halogenation of the 7-position, often with reagents like N-iodosuccinimide or N-bromosuccinimide, provides a versatile handle for subsequent cross-coupling reactions. pasteur.frseela.netsci-hub.stiucr.org These 7-halo-7-deazapurines can then undergo Suzuki or Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl groups. pasteur.frseela.netnih.govnih.govacs.org For example, 7-iodo-7-deazapurine nucleosides are valuable intermediates for synthesizing 7-alkynyl derivatives via Sonogashira coupling. seela.netnih.gov

Direct C-H functionalization is an increasingly popular and atom-economical method for modifying the 7-position. This approach avoids the need for pre-installed leaving groups. For instance, palladium-catalyzed direct C-H amination and chloroamination of 7-deazapurines have been developed to introduce amino and chloroamino groups at the 8-position, which corresponds to the 7-position in the pyrrolo[2,3-d]pyrimidine numbering. rsc.org Additionally, direct C-H arylation and sulfenylation have also been reported. rsc.orgmdpi.com

| Starting Material | Reagent/Reaction | Product | Reference |

| 7-Deazapurine | N-Iodosuccinimide | 7-Iodo-7-deazapurine | pasteur.friucr.org |

| 7-Iodo-7-deazapurine nucleoside | Arylboronic acid, Suzuki coupling | 7-Aryl-7-deazapurine nucleoside | pasteur.frnih.gov |

| 7-Iodo-7-deazapurine nucleoside | Terminal alkyne, Sonogashira coupling | 7-Alkynyl-7-deazapurine nucleoside | seela.netnih.gov |

| 7-Deazapurine | N-Chloro-N-alkyl-arylsulfonamides, Pd/Cu catalysis | 8-(Arylsulfonyl)methylamino-7-deazapurine | rsc.org |

| 6-Substituted-7-deazapurine | Aryl or alkyl disulfides, Cu catalysis | 7-Aryl(or alkyl)sulfanyl-7-deazapurine | mdpi.com |

Derivatization of Ribonucleoside Moieties

While many synthetic efforts focus on modifying the heterocyclic base of 7-deazapurine analogues, derivatization of the ribonucleoside moiety is also a key strategy for creating diverse compounds. These modifications can influence the molecule's stability, membrane permeability, and interaction with biological targets.

One-pot synthetic procedures have been developed for the efficient production of ribonucleosides with modifications at the 5'-position of the ribose sugar. uochb.cz By adapting the Mitsunobu reaction conditions and using a 5-Tr-protected ribose, it is possible to generate a variety of 5'-modified nucleosides, including 5'-deoxy and 5'-fluoro analogues, directly. uochb.cz This method relies on the in-situ formation of a 1,2-epoxide (anhydrose) intermediate which then reacts with the nucleobase. uochb.cz

Another approach involves the chemical manipulation of protecting groups on the ribose ring. For instance, the treatment of 2',3',5'-O-acetyladenosine with aryl isocyanates results in the formation of 6-ureido derivatives, demonstrating how reactions can be directed to the base while the ribose hydroxyls are protected. nih.gov Although this specific example is for an adenosine (B11128), the principle of using protecting groups on the ribose moiety (like acetyl groups) is fundamental and applicable to the synthesis of 7-deazapurine ribonucleoside analogues, allowing for selective reactions on either the base or the sugar.

The synthesis of fused 7-deazapurine nucleosides often involves the glycosylation of the pre-formed heterocyclic base. acs.orgcuni.czscilit.comimtm.cz Methods like Vorbrüggen glycosylation are employed to attach the ribose moiety, typically resulting in the desired β-anomer. cuni.czimtm.cz Following glycosylation, further derivatization can occur at the base, but the ribose itself can also be the target for modifications to produce analogues with altered biological activity profiles. acs.orgscilit.com

Advanced Synthetic Techniques in 7-Deazapurine Chemistry

Modern synthetic organic chemistry offers powerful tools for the construction and modification of complex heterocyclic systems like 7-deazapurines. Techniques such as C-H activation and reductive amination have become pivotal in accessing novel analogues that would be difficult to synthesize via traditional methods.

C-H Activation

Direct C-H activation has emerged as a highly efficient strategy for the regioselective functionalization of the 7-deazapurine core, bypassing the need for pre-functionalized halogenated precursors. nih.gov This approach allows for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Research groups have successfully applied various C-H activation reactions to 7-deazapurine scaffolds. uochb.cz These include:

C-H Borylation: Iridium-catalyzed C-H borylation of 6-phenyl-7-deazapurine, followed by a Suzuki coupling, provides a high-yield route to 8-arylated products. mdpi.com

C-H Amination: Palladium/copper-catalyzed direct C8-H amination of 6-phenyl-7-deazapurine with N-chloro-N-sulfonamides has been used to introduce amino groups at the C8 position. mdpi.com

C-H Imidation: A ferrocene-catalyzed C-H imidation of 7-deazapurines with N-imidyl peroxyesters occurs regioselectively at the C8 position, yielding 8-succinimido-, phtalimido-, or naphthalimido-7-deazapurine derivatives. nih.gov

C-H Arylation and Dibenzothiophenation: New methods for creating polycyclic hetero-fused 7-deazapurines involve C-H functionalization of aromatics with dibenzothiophene-S-oxide, followed by a Negishi cross-coupling reaction. acs.orgnih.gov This allows for the construction of complex fused systems. acs.orgnih.gov

These reactions predominantly target the C8 position of the 7-deazapurine ring system, although C-H sulfenylation has been reported to occur at the C7 position. nih.gov

| Reaction Type | Position of Functionalization | Catalyst/Reagents | Reactant Class | Resulting Product | Reference |

|---|---|---|---|---|---|

| Arylation (via Borylation) | C8 | 1. Ir-catalyst 2. Suzuki coupling | Aryl halides | 8-Aryl-7-deazapurines | mdpi.com |

| Amination | C8 | Pd/Cu catalyst | N-chloro-N-sulfonamides | 8-Amino-7-deazapurines | mdpi.com |

| Imidation | C8 | Ferrocene catalyst | N-imidyl peroxyesters | 8-Imidyl-7-deazapurines | nih.gov |

| Dibenzothiophenation | - | Negishi cross-coupling | Dibenzothiophene-S-oxide | Polycyclic hetero-fused 7-deazapurines | acs.orgnih.gov |

Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for introducing alkyl groups onto an amine or aniline (B41778). This technique has been successfully applied to the synthesis of 7-deazapurine derivatives, particularly for modifying the exocyclic amino group or for building side chains. rsc.orgresearchgate.net

A notable application is the synthesis of electrophile-tethered analogues of preQ₁, a 7-aminomethyl-7-deazaguanine derivative. nih.govbeilstein-journals.org In this process, a 7-formyl-7-deazapurine intermediate is synthesized by the reduction of a corresponding nitrile. nih.govbeilstein-journals.org This aldehyde readily undergoes reductive amination to attach various hydroxyalkyl handles, which can be further converted into reactive electrophiles like haloalkyl or mesyloxyalkyl groups. nih.govbeilstein-journals.org

Modern flow chemistry techniques, such as using an H-cube apparatus, have streamlined the reductive amination process for aniline derivatives of 7-deazapurines. rsc.orgresearchgate.net This method allows for the in-situ formation and reduction of the imine, which circumvents issues associated with traditional batch protocols, such as handling unstable reducing agents and lengthy work-ups. rsc.org A key advantage of this setup is that it can proceed without acid catalysis, making it compatible with acid-sensitive protecting groups on the aldehyde or the heterocyclic core. rsc.org

| Starting Material | Key Intermediate | Reaction Conditions | Purpose/Product | Reference |

|---|---|---|---|---|

| 7-Nitrile-7-deazapurine (preQ₀) | 7-Formyl-7-deazapurine | Raney-Ni reduction followed by reductive amination | Synthesis of electrophile-tethered preQ₁ analogues | nih.govbeilstein-journals.org |

| Aniline derivatives of 7-deazapurines | In-situ imine | H-cube technology with functionalized aldehydes | Mono-alkylation of the aniline nitrogen | rsc.orgresearchgate.net |

Molecular Mechanisms of Action and Cellular Biology of 6 Propylamino 7 Deazapurine

Modulation of Cellular Proliferation and Growth

6-Propylamino-7-deazapurine exhibits significant anti-proliferative effects on cancer cells. nih.gov This is achieved through its influence on the cell cycle and the inhibition of essential processes for cell division.

The compound has been shown to halt the progression of the cell cycle, a critical process for cell growth and division. jmb.or.krmdpi.com

Research indicates that this compound can induce cell cycle arrest, particularly in the G0/G1 phase. jmb.or.krmdpi.com This phase is a critical checkpoint where the cell prepares for DNA synthesis. By arresting cells in this phase, the compound prevents them from entering the subsequent S phase, where DNA replication occurs, thus inhibiting proliferation. mdpi.comnih.gov Studies on various cancer cell lines have demonstrated a significant accumulation of cells in the G0/G1 phase following treatment with related compounds. mdpi.comnih.gov

The arrest of the cell cycle is mediated by the compound's influence on key regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). jmb.or.krrevvity.com CDKs, in complex with their cyclin partners, drive the progression of the cell cycle. revvity.commdpi.com Specifically, the cyclin D/CDK4 and cyclin D/CDK6 complexes are crucial for the transition from the G1 to the S phase. nih.gov this compound and its analogs have been observed to downregulate the expression of proteins such as cyclin D1 and CDK4/6. mdpi.comresearchgate.net This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), a necessary step for the cell to pass the G1 restriction point and proceed with division. nih.govrevvity.com

Table 1: Effect of Related Compounds on Cell Cycle Regulatory Proteins

| Cell Line | Compound Type | Effect on Cyclin D1 | Effect on CDK4/6 | Resulting Cell Cycle Phase |

| Breast Cancer Cells (MCF-7) | Ferrocene derivative | Downregulation | Downregulation | G0/G1 Arrest |

| Lung Carcinoma (A549) | Cedrol | Downregulation | Downregulation | G0/G1 Arrest |

| Colorectal Carcinoma | PD-0332991 | No direct effect noted | Inhibition | G1 Arrest |

This table presents findings from studies on compounds with similar mechanisms of action to illustrate the general principles of cell cycle arrest.

By arresting the cell cycle before the S phase, this compound effectively inhibits DNA synthesis and replication. guidechem.comsigmaaldrich.com The incorporation of deazapurine analogs into DNA can disrupt its structure and function, leading to a halt in the replication process. guidechem.comresearchgate.net This disruption is a key aspect of its cytotoxic effects. nih.gov

Impact on Cell Cycle Progression

Specific Cell Cycle Phase Arrest (e.g., G0/G1)

Induction of Programmed Cell Death (Apoptosis)

In addition to halting cell proliferation, this compound can actively induce apoptosis in cancer cells. nih.gov This programmed cell death is a crucial mechanism for eliminating damaged or unwanted cells.

The induction of apoptosis by this compound is closely linked to its ability to cause DNA damage. nih.govresearchgate.net The incorporation of this nucleoside analog into the DNA of cancer cells can lead to the formation of DNA lesions and double-strand breaks. researchgate.net This damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that assesses the extent of the damage. sigmaaldrich.commdpi.com If the damage is too severe to be repaired, the DDR pathway initiates apoptosis. sigmaaldrich.com Key proteins in this pathway, such as p53, can be activated in response to DNA damage, leading to the expression of pro-apoptotic genes. sigmaaldrich.comnih.gov

Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂•-), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•). nih.govsmw.chthno.org They are generated as natural byproducts of cellular metabolism, primarily from the mitochondrial electron transport chain (ETC) and NADPH oxidase (NOX) enzyme complexes. nih.govthno.orgmdpi.com While ROS play roles in cell signaling and host defense at moderate levels, their excessive accumulation leads to oxidative stress, which can damage lipids, proteins, and DNA, contributing to cellular dysfunction and various pathologies. smw.chthno.org

The generation of ROS can be initiated through several mechanisms. Within the mitochondria, electrons can leak from complex I and complex III of the ETC, partially reducing oxygen to form superoxide. nih.govthno.orgmdpi.com This process can be influenced by the mitochondrial membrane potential (ΔΨm) and matrix pH. nih.gov Non-mitochondrial sources, like the NOX family of enzymes, generate ROS by transferring electrons from NADPH to oxygen across cellular membranes. thno.orgmdpi.com The production of ROS is a tightly regulated process, balanced by cellular antioxidant defense systems. smw.ch While some nitrogen-containing heterocyclic compounds are known to induce apoptosis through the overproduction of ROS cam.ac.uk, direct studies detailing the specific mechanisms and extent of ROS generation by this compound are not extensively covered in the available literature. However, some research into related compounds suggests that purine (B94841) analogs can influence cellular redox states. scholaris.ca

Activation of Apoptotic Cascade (e.g., Caspase-3, PARP)

Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis. It is executed by a family of cysteine proteases known as caspases. googleapis.com The apoptotic cascade involves initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7). researchgate.net

Caspase-3 is a key executioner caspase, synthesized as an inactive proenzyme that becomes activated through cleavage by upstream caspases. nih.gov Once active, caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

One of the most critical substrates of caspase-3 and caspase-7 is Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govuniprot.org PARP-1 is a nuclear enzyme that plays a vital role in DNA repair and the maintenance of genomic stability. nih.gov During apoptosis, caspases cleave the 116-kDa PARP-1 into an 89-kDa C-terminal catalytic fragment and a 24-kDa N-terminal DNA-binding fragment. nih.govnih.gov This cleavage inactivates PARP-1, preventing DNA repair and conserving cellular energy (ATP) that would otherwise be depleted by extensive PARP-1 activation in response to DNA damage. nih.gov Therefore, the appearance of cleaved PARP is considered a hallmark of caspase-mediated apoptosis. googleapis.comnih.gov Studies show a direct correlation between the activation of caspase-3 and the inactivation of PARP-1 in inducing an apoptotic response. nih.gov While some deazapurine-containing compounds are evaluated for their ability to induce apoptosis via caspase activation googleapis.com, specific data on PARP cleavage induced directly by this compound is limited in the provided research.

| Key Proteins in the Apoptotic Cascade | Function | Role in Apoptosis |

| Caspase-3 | Executioner cysteine protease. | Cleaves numerous cellular substrates to execute the apoptotic program. Its activation is a central event in apoptosis. nih.gov |

| Caspase-7 | Executioner cysteine protease. | Shares substrate specificity with Caspase-3 and is particularly efficient at cleaving PARP-1. researchgate.netuniprot.org |

| PARP-1 | Nuclear enzyme involved in DNA repair and genomic stability. | Cleaved and inactivated by Caspase-3 and -7, which prevents DNA repair and conserves ATP for the apoptotic process. nih.gov |

Mitochondrial Pathway Dysregulation

Mitochondria are central to cellular life and death, being the primary site of ATP production through oxidative phosphorylation and a critical control point for apoptosis. plos.org A key indicator of mitochondrial function and cell health is the mitochondrial membrane potential (ΔΨm), an electrochemical gradient across the inner mitochondrial membrane. plos.orgresearchgate.net The maintenance of ΔΨm is essential for ATP synthesis. plos.org

A loss or collapse of ΔΨm is a common early event in the intrinsic pathway of apoptosis. moleculardevices.com This depolarization can be caused by various stimuli, including oxidative stress, and leads to the opening of the mitochondrial permeability transition pore (mPTP), increased ROS production, and the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol. plos.orgnih.gov The assessment of ΔΨm is often performed using cationic fluorescent dyes that accumulate in healthy, energized mitochondria with intact membrane potential. researchgate.netmoleculardevices.com A decrease in the accumulation of these dyes signifies mitochondrial depolarization and dysfunction. moleculardevices.com While various compounds are known to induce apoptosis by disrupting mitochondrial function cam.ac.ukmoleculardevices.com, direct evidence demonstrating that this compound causes mitochondrial pathway dysregulation or a collapse in ΔΨm requires further specific investigation.

Interaction with Intracellular Signaling Pathways

Rho/Rho-kinase (ROCK) Pathway Modulation

The Rho/Rho-associated coiled-coil-containing protein kinase (ROCK) signaling pathway is a critical regulator of numerous cellular processes, including cell adhesion, migration, proliferation, and apoptosis. plos.orgnih.gov Rho, a small GTPase, activates its downstream effector ROCK, a serine/threonine kinase. nih.gov The ROCK family has two isoforms, ROCK1 and ROCK2. e-dmj.org

ROCK exerts its effects by phosphorylating various substrates, which in turn regulate the actin cytoskeleton and cell contractility. nih.gov A key function of ROCK is the inhibition of myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation and enhanced smooth muscle contraction. nih.gov Due to its central role in these processes, the ROCK pathway has become a therapeutic target for a range of diseases, and several ROCK inhibitors, such as Y-27632 and Fasudil, have been developed. nih.gove-dmj.orgnih.gov These inhibitors typically function by competing with ATP at the kinase's binding site. plos.org

Recent research has highlighted the potential for deazapurine-based compounds to act as ROCK inhibitors. A 2025 study reported the design and synthesis of piperazine-7-deazapurine based thiazolidone derivatives as novel ROCK inhibitors, suggesting that the 7-deazapurine scaffold is a promising chemical starting point for developing modulators of this pathway. e-dmj.org

| ROCK Inhibitor | Mechanism of Action | Cellular Effects |

| Y-27632 | ATP-competitive inhibitor of ROCK1 and ROCK2. plos.orgnih.gov | Enhances survival of dissociated stem cells, perturbs cytoskeletal integrity and gene transcription, promotes axonal regeneration. plos.orgnih.gov |

| Fasudil (HA-1077) | ATP-competitive inhibitor of ROCK1 and ROCK2. e-dmj.orgnih.gov | Used clinically for cerebral vasospasm, restores neurite outgrowth on inhibitory substrates. nih.govnih.gov |

| Dimethylfasudil (H-1152) | ATP-competitive inhibitor of ROCK1 and ROCK2. nih.gov | Partially restores neurite outgrowth on inhibitory substrates. nih.gov |

mTOR/p70S6K Signaling

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, survival, and metabolism. cam.ac.uknih.gov mTOR is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2. nih.gov The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. nih.gov

One of the best-characterized downstream effectors of mTORC1 is the 70-kDa ribosomal protein S6 kinase (p70S6K). nih.gov Upon activation by mTORC1, p70S6K phosphorylates the S6 ribosomal protein, a component of the 40S ribosomal subunit, which facilitates ribosome biogenesis and the translation of specific mRNAs. nih.gov Dysregulation of the mTOR/p70S6K pathway is common in various cancers, and its activation can protect tumor cells from apoptosis. google.com Consequently, the phosphorylation status of p70S6K is often used as a marker of mTORC1 activity, and inhibitors of this pathway, like rapamycin, are used in cancer therapy. nih.govnih.gov Patent literature indicates that deazapurine derivatives are being explored for their role in modulating the mTOR/p70S6K pathway, highlighting its importance in the context of cell proliferation and apoptosis. google.comgoogleapis.com

Other Relevant Kinase and Signal Transduction Cascades (e.g., PI3K/Akt, MAPK, NF-κB, JAK/STAT)

The cellular response to external and internal stimuli is governed by a complex, interconnected network of signaling pathways. In addition to the pathways mentioned above, several other cascades are critical in controlling cell fate.

The PI3K/Akt pathway is a major signaling route that promotes cell survival, growth, and proliferation. mdpi.com It is often constitutively active in cancer and can be activated by growth factors. Akt, a serine/threonine kinase, is a central node in this pathway, and its activation often leads to the activation of mTOR. mdpi.com The tumor suppressor PTEN negatively regulates this pathway. cam.ac.ukfrontiersin.org The PI3K/Akt and mTOR/p70S6K pathways are closely linked and play a major role in protecting cells from oxidative stress-induced apoptosis. nih.gov Inhibition of PI3K can lead to reduced phosphorylation of Akt. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that transduces signals from the cell surface to the nucleus to regulate gene expression, cell proliferation, differentiation, and apoptosis. wikipedia.org

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the immune and inflammatory responses, as well as cell survival. nih.gov The NF-κB family consists of several transcription factors, including the p65 subunit. nih.gov In its inactive state, NF-κB is held in the cytoplasm; upon activation by stimuli like cytokines, it translocates to the nucleus to induce the expression of target genes. nih.gov Aberrant NF-κB activation is linked to cancer progression, and patent filings suggest that 3-deazapurine compounds have been considered for their potential to block the p65 subunit of NF-κB. google.com

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines, interferons, and growth factors. frontiersin.orgresearchgate.netthermofisher.cn Ligand binding to a receptor activates associated JAKs, which then phosphorylate STAT proteins. thermofisher.cnfrontiersin.org The phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in immunity, proliferation, differentiation, and apoptosis. frontiersin.orgfrontiersin.org Dysregulation of this pathway is associated with various cancers and autoimmune diseases. researchgate.netfrontiersin.org

| Signaling Pathway | Key Components | Primary Cellular Functions | Relevance to Deazapurines |

| PI3K/Akt | PI3K, Akt, PTEN | Cell survival, growth, proliferation, metabolism. mdpi.com | Often co-regulated with mTOR; a target for cancer therapy. nih.govfrontiersin.org |

| MAPK | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, apoptosis. wikipedia.org | General target for anti-cancer compounds. |

| NF-κB | p65 (RelA), IκB | Inflammation, immunity, cell survival. nih.gov | 3-Deazapurines have been investigated as potential inhibitors of the p65 subunit. google.com |

| JAK/STAT | JAK1/2/3/TYK2, STAT1-6 | Cytokine signaling, immunity, hematopoiesis, cell proliferation. frontiersin.orgthermofisher.cn | A central pathway in inflammation and cancer, but direct links to this compound are not established. |

Enzyme Inhibition and Molecular Target Identification Studies

Inhibition of Key Metabolic Enzymes

Enzymes within Purine (B94841) Salvage Pathways

The purine salvage pathway is essential for recycling purine bases from the degradation of DNA and RNA, providing an energy-efficient alternative to de novo synthesis. wikipedia.orgfrontiersin.org Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), play a central role. nih.govnih.govwikipedia.orgmetabolicsupportuk.org HGPRT catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective monophosphate nucleosides, while APRT is responsible for converting adenine to adenosine (B11128) monophosphate (AMP). wikipedia.orgnih.govwikipedia.orgmetabolicsupportuk.org

Deficiencies in these enzymes can lead to metabolic disorders. For instance, a lack of functional HGPRT is the cause of Lesch-Nyhan disease, characterized by an overproduction of uric acid. nih.govnih.govscielo.br Similarly, APRT deficiency results in the accumulation of adenine, which is then converted to the poorly soluble 2,8-dihydroxyadenine (B126177) (DHA), leading to kidney stones and potential renal failure. metabolicsupportuk.orgwikipedia.orgindianjnephrol.orgscielo.br

Given the structural similarity of 6-Propylamino-7-deazapurine to natural purine bases, it is a candidate for interacting with these enzymes. Research into 7-deazapurine derivatives has shown that they can act as inhibitors of enzymes involved in purine metabolism. For example, certain 7-deazapurine 2'-deoxyribofuranosides have been identified as competitive inhibitors of E. coli purine nucleoside phosphorylase (PNP), another key enzyme in purine metabolism. nih.gov This suggests that this compound could potentially inhibit enzymes like HGPRT and APRT, thereby disrupting the purine salvage pathway. The dependence of certain pathogenic organisms on purine salvage pathways makes these enzymes attractive targets for drug development. nih.gov

Other Enzyme Targets (e.g., Tyrosine Kinases, Alkaline Phosphatases)

Beyond the purine salvage pathway, the broader family of deazapurines has been investigated for their effects on other enzyme classes. Notably, protein kinases, which are crucial regulators of cell signaling, have been a significant area of focus. nih.gov Tyrosine kinases, a subclass of protein kinases, are involved in cell growth and division and are often targeted in cancer therapy. sigmaaldrich.comcancerresearchuk.org Some 7-deazapurine derivatives have been designed and synthesized as potent inhibitors of various protein kinases. nih.gov For instance, a hybrid molecule incorporating a 7-deazapurine structure demonstrated inhibitory activity against four different protein kinase enzymes in the nanomolar range. nih.gov

Alkaline phosphatases (ALPs) are a group of enzymes that hydrolyze phosphate (B84403) esters and are found in various tissues, including bone and liver. jcrpe.orgsorachim.com While direct inhibitory studies of this compound on alkaline phosphatases are not extensively documented in the provided results, the general ability of purine analogs to interact with a wide range of enzymes suggests this as a possibility.

Identification of Direct Molecular Targets and Binding Interactions

Protein Binding Studies

The interaction of small molecules with proteins is a critical determinant of their biological activity. Plasma protein binding (PPB) is a key parameter in drug discovery, as it affects the distribution and clearance of a compound. sygnaturediscovery.com The unbound fraction of a drug is generally considered to be the pharmacologically active portion. bioivt.com Techniques like equilibrium dialysis are commonly used to determine the extent of plasma protein binding. bioivt.com

While specific protein binding studies for this compound are not detailed in the provided search results, the general principles of protein binding would apply. The chemical structure of this compound, with its heterocyclic rings and propylamino side chain, would influence its affinity for proteins.

Nucleic Acid (DNA/RNA) Interaction Studies

The structural resemblance of this compound to the natural purine bases, adenine and guanine, strongly suggests the potential for interaction with nucleic acids. The 7-deazapurine core is known to be incorporated into DNA and RNA, and its derivatives have been used to probe nucleic acid structure and function. nih.govsigmaaldrich.com

Studies on related 7-deazapurine compounds have demonstrated their ability to be incorporated into DNA oligonucleotides. nih.gov The presence of substituents at the 7-position of the deazapurine ring can be accommodated within the major groove of B-DNA. nih.gov Furthermore, research has explored the binding of 6-mercaptopurine, another purine analog, to specific DNA sequences, highlighting the potential for selective interactions. nih.gov

The interaction of 7-deazapurine derivatives with RNA has also been a subject of investigation. For example, the preQ1 class-I riboswitch aptamer can bind to 7-aminomethyl-7-deazaguanine (preQ1) ligands, and this interaction has been explored for covalent RNA labeling and drugging. researchgate.net Additionally, some 7-deazapurine nucleosides have shown activity against RNA viruses. researchgate.net These findings support the likelihood that this compound can interact with both DNA and RNA, potentially affecting processes such as replication, transcription, and translation.

Mechanistic Enzymology of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent or research tool. The primary modes of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.

Studies on 7-deazapurine derivatives have provided insights into their inhibitory mechanisms. For example, a series of 7-deazapurine 2'-deoxyribofuranosides were found to be competitive inhibitors of E. coli purine nucleoside phosphorylase (PNP). nih.gov This means they bind to the active site of the enzyme, competing with the natural substrate. nih.gov In another instance, a cell-permeable indenopyrazole compound was shown to be an ATP-competitive inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. sigmaaldrich.com

While the specific inhibitory mechanism of this compound on its potential enzyme targets has not been definitively established in the provided information, the competitive inhibition observed with structurally related compounds suggests that this is a plausible mechanism.

Structure Activity Relationship Sar and Rational Design of 6 Propylamino 7 Deazapurine Derivatives

Correlative Analysis of Structural Features and Biological Efficacy

The biological activity of 7-deazapurine derivatives is highly dependent on the nature and position of various substituents on the core structure. nih.govresearchgate.netrsc.orgnih.govacs.orgnih.govmdpi.commdpi.com

Role of the 6-Propylamino Moiety and its Analogues

The substituent at the 6-position of the 7-deazapurine ring system plays a crucial role in modulating biological activity. While the specific 6-propylamino group is a key feature, studies on related analogues with different substitutions at this position provide valuable SAR insights.

For instance, in the context of anti-Trypanosoma cruzi agents, replacing a 6-amino group with a 6-methyl group in 7-aryl-7-deazapurine nucleosides was found to maintain inhibitory activity against the amastigote form of the parasite while improving selectivity against mammalian cells. researchgate.net Further exploration of N6-modifications of tubercidin (B1682034), a naturally occurring 7-deazapurine nucleoside, demonstrated that mono-substitution of the 6-amino group with short alkyl chains, such as a methyl group, can lead to potent and selective antitrypanosomal and antileishmanial activity. nih.gov

Research on 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides has shown that analogues with a 6-methyl group exhibit activity against Mycobacterium bovis and Hepatitis C virus (HCV), as well as anticancer properties. nih.gov The 6-methyl group can act as a suitable bioisostere for the more common amino group found in purines, a strategy that has been successfully employed in the design of antiviral and cytotoxic nucleoside analogues. researchgate.net

The following table summarizes the effect of modifications at the 6-position on the biological activity of 7-deazapurine derivatives based on various studies.

| Modification at C6 | Observed Biological Effect | Compound Series | Reference |

| Methyl for Amino | Retained anti-T. cruzi activity with improved selectivity. | 7-Aryl-7-deazapurine nucleosides | researchgate.net |

| Mono-alkylation of Amino | Potent and selective antitrypanosomal and antileishmanial activity. | Tubercidin analogues | nih.gov |

| Methyl | Activity against M. bovis, HCV, and cancer cell lines. | 7-(Het)aryl-7-deazapurine ribonucleosides | nih.govresearchgate.net |

| Amino, Ethylamino | Potent antimycobacterial activity. | 7-(naphthalen-2-ylmethyl)-7H-purine derivatives | cuni.cz |

Influence of Substituents at the 7-Position

The 7-position of the 7-deazapurine core, created by the carbon-for-nitrogen substitution, offers a valuable site for chemical modification to enhance biological activity and selectivity. nih.govresearchgate.netnih.gov

In the pursuit of anti-Trypanosoma cruzi agents, the introduction of different 7-aryl groups on a 6-methyl-7-deazapurine nucleoside scaffold led to the identification of several analogues with sub-micromolar antitrypanosomal activity. researchgate.net Specifically, a 7-(4-chlorophenyl) analogue demonstrated stability in microsomes, a desirable property for drug candidates. researchgate.net Similarly, for antitubercular agents, a 7-(naphthalen-2-ylmethyl) substitution was found to be crucial for antimycobacterial activity. cuni.cz

Studies on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as antiviral agents against Zika virus (ZIKV) revealed that a substituent at the 7-position is essential for activity. mdpi.com For instance, a simple benzyl (B1604629) substituent at this position resulted in higher toxicity compared to analogues with substitutions on the phenyl ring. mdpi.com

Furthermore, research into 6-methyl-7-deazapurine ribonucleosides as broad-spectrum antikinetoplastid agents showed that 7-ethyl and 7-chloro analogues display low to submicromolar activity against T. brucei, T. cruzi, and L. infantum. nih.govresearchgate.net The introduction of a 7-fluoro group led to activity against T. brucei subspecies but was accompanied by cytotoxicity, while a 7-bromo substitution resulted in good activity against T. cruzi but with suboptimal selectivity. researchgate.net

The table below presents a summary of how different substituents at the 7-position influence the biological activity of 7-deazapurine derivatives.

| Substituent at C7 | Observed Biological Effect | Compound Series | Reference |

| 4-Chlorophenyl | Sub-micromolar antitrypanosomal activity and microsomal stability. | 6-Methyl-7-aryl-7-deazapurine nucleosides | researchgate.net |

| Naphthalen-2-ylmethyl | Crucial for antimycobacterial activity. | 2,6-disubstituted 7H-purines | cuni.cz |

| Ethyl or Chloro | Broad-spectrum antikinetoplastid activity. | 6-Methyl-7-deazapurine ribonucleosides | nih.govresearchgate.net |

| Fluoro | Activity against T. brucei but with cytotoxicity. | 6-Methyl-7-deazapurine ribonucleosides | researchgate.net |

| Bromo | Good activity against T. cruzi with suboptimal selectivity. | 6-Methyl-7-deazapurine ribonucleosides | researchgate.net |

| 4-Methoxyphenyl | Enhanced anti-inflammatory activity. | Pyrrolo[2,3-d]pyrimidines | rsc.org |

Impact of Modifications to the Pyrrolo[2,3-d]pyrimidine Core and Ribose Moiety

Modifications to the core pyrrolo[2,3-d]pyrimidine structure and the attached ribose moiety have a profound impact on the biological profile of these compounds. nih.govresearchgate.netrsc.orgnih.govacs.orgmdpi.combenthamdirect.com

The pyrrolo[2,3-d]pyrimidine scaffold itself is a key determinant of activity. For instance, in the development of anti-Zika virus agents, replacing the 7H-pyrrolo[2,3-d]pyrimidine core with a 9H-purine or a 1H-pyrazolo[3,4-d]pyrimidine core was investigated. mdpi.com Furthermore, the introduction of a substituent at the 4-position of the core was found to be necessary for anti-ZIKV activity. mdpi.com

Alterations to the ribose sugar are also a common strategy to modulate activity. Sugar-modified derivatives of 7-substituted 7-deazaadenosines have been developed as inhibitors of DOT1L methyltransferase, an enzyme implicated in leukemia. nih.gov Additionally, 2'-modified analogues of 6-methyl-7-deazapurine ribonucleosides have shown potent in vitro activity against influenza A virus and dengue virus with no apparent cytotoxicity. nih.gov

In the context of anti-dengue virus agents, a series of 7-deazapurine nucleoside derivatives were designed and synthesized, leading to the identification of a potent inhibitor of DENV replication that suppressed viral RNA levels and protein expression without significant cytotoxicity. nih.gov The design of cyclic dinucleotide (CDN) analogues containing a 7-substituted 7-deazapurine moiety has also been explored to create agonists for the STING receptor, which plays a role in cancer immunotherapy. acs.org

The following table highlights the effects of modifications to the pyrrolo[2,3-d]pyrimidine core and ribose moiety.

| Modification | Observed Biological Effect | Therapeutic Area | Reference |

| Substitution at C4 | Necessary for anti-ZIKV activity. | Antiviral (Zika) | mdpi.com |

| Sugar modification | Inhibition of DOT1L methyltransferase. | Anticancer (Leukemia) | nih.gov |

| 2'-Modification of ribose | Potent activity against Influenza A and Dengue viruses. | Antiviral | nih.gov |

| Cyclic Dinucleotide (CDN) formation | Agonism of the STING receptor. | Cancer Immunotherapy | acs.org |

Rational Design Principles for Enhanced Selectivity and Potency

The development of potent and selective 6-propylamino-7-deazapurine derivatives often relies on rational drug design methodologies, which can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-Based Drug Design Methodologies

Ligand-based drug design focuses on the analysis of structure-activity relationships within a series of compounds to derive a pharmacophore model, which describes the essential structural features required for biological activity. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

A prime example is the use of 3D-QSAR (Quantitative Structure-Activity Relationship) studies to understand the correlation between the structure of deazapurine derivatives and their activity as TNNI3K kinase inhibitors. benthamdirect.com By developing CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models, researchers can generate contour maps that highlight regions where steric, electrostatic, and other properties are favorable or unfavorable for activity. benthamdirect.com This information can then be used to design novel compounds with predicted higher potency. benthamdirect.com

Structure-Based Drug Design Methodologies

When the three-dimensional structure of the target protein is available, structure-based drug design becomes a powerful tool for developing more potent and selective inhibitors. This approach involves analyzing the interactions between a ligand and its binding site on the protein to guide the design of new molecules with improved binding affinity.

Molecular docking is a key technique in structure-based design. It predicts the preferred orientation of a molecule when bound to a target, allowing for the visualization of key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov For example, in the design of RET kinase inhibitors, molecular docking revealed that substitutions on the C-2 of the pyrrolopyrimidine core would extend into the solvent-exposed region, suggesting that introducing moderately polar groups at this position could enhance enzyme inhibition. nih.gov

Structure-based design was also instrumental in the development of inhibitors for the DOT1L methyltransferase, where the structure of a selective subnanomolar inhibitor, EPZ004777, bound to the enzyme provided a blueprint for further optimization. nih.gov Similarly, in the design of inhibitors for the SARS-CoV-2 nsp3 macrodomain, molecular modeling of pyrrolo[2,3-d]pyrimidine derivatives in the active site helped to rationalize the observed potencies and guide the growth of fragments into more potent compounds. nih.gov

Computational Chemistry and Molecular Modeling in SAR Studies

The exploration of Structure-Activity Relationships (SAR) for this compound and its derivatives has been significantly advanced by computational chemistry and molecular modeling. These in silico techniques provide profound insights into the molecular interactions governing biological activity, guiding the rational design of more potent and selective compounds. By simulating the behavior of molecules at an atomic level, researchers can predict binding affinities, identify key structural features for activity, and prioritize synthetic efforts, thereby accelerating the drug discovery process.

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another, forming a stable complex. ijpsjournal.com In the context of 7-deazapurine derivatives, docking simulations have been instrumental in visualizing and understanding how these compounds interact with their protein targets, such as various kinases.

A key aspect revealed by these simulations is the binding mode of the 7-deazapurine scaffold within the ATP-binding pocket of kinases. For instance, in studies of 7-deazapurine derivatives as inhibitors of Troponin I-Interacting Kinase (TNNI3K), docking confirmed a Type I binding mode. acs.org Similarly, research on derivatives targeting the B-RafV600E mutant, a key protein in many cancers, showed that the 7-deazaguanine (B613801) moiety (a related 7-deazapurine core) forms crucial hydrogen bonds with the hinge region of the kinase. nih.gov Compared to its parent compound, a 7-deazaguanine derivative was predicted to form an additional hydrogen bond with the amino acid Cys532 in the hinge region. nih.gov

Molecular modeling of 7-deaza-6-benzylthioinosine analogues targeting Toxoplasma gondii adenosine (B11128) kinase highlighted that the absence of the nitrogen atom at the 7-position (N7) provides greater flexibility to the substituent at the 6-position. nih.gov This increased flexibility can allow for a better fit within the hydrophobic pocket of the enzyme, enhancing binding affinity. nih.gov This principle is directly applicable to this compound, where the propyl group's orientation, influenced by the flexible 7-deazapurine core, is critical for optimal interaction with hydrophobic pockets in target proteins.

Docking studies allow for the rationalization of observed SAR data. For example, when designing B-RafV600E inhibitors, a docking-based strategy was employed. nih.gov By replacing the 7-azaindole (B17877) moiety of an existing drug (vemurafenib) with a 7-deazaguanine fragment, researchers designed new compounds and used docking to predict their potency. The docking scores and predicted binding modes correlated well with the experimentally determined inhibitory activities. nih.gov

Table 1: Predicted Binding Interactions and Activity of B-RafV600E Inhibitors

| Compound | Key H-Bond Interaction | Docking Score | Experimental Activity (IC50, A375 cell line) |

|---|---|---|---|

| Vemurafenib | Cys532 | Similar to 1a | 0.56 µM |

| 1a (7-deazaguanine derivative) | Cys532 | Similar to Vemurafenib | 0.80 µM |

This table is based on data presented in a study on B-RafV600E inhibitors, illustrating how docking predictions align with experimental outcomes. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. The goal is to develop a mathematical model that can predict the activity of novel, unsynthesized compounds.

For 7-deazapurine derivatives, 3D-QSAR studies have been successfully applied to guide the design of potent TNNI3K inhibitors. scilit.comresearchgate.net In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models for a series of 7-deazapurine derivatives. researchgate.net

CoMFA calculates steric and electrostatic fields around the molecules. The resulting model can be visualized as a 3D contour map, indicating regions where bulky groups (steric favorability) or charged groups (electrostatic favorability) would increase or decrease biological activity.

CoMSIA evaluates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often leading to more refined and predictive models.

The study on TNNI3K inhibitors yielded statistically significant CoMFA and CoMSIA models. researchgate.net The CoMSIA model, in particular, showed high predictive power (q² = 0.783, r² = 0.965). researchgate.net The contour maps generated from these models provided clear guidance for structural modifications. For example, the maps might indicate that a bulky, hydrophobic group is favored at one position of the 7-deazapurine core, while an electronegative group is preferred at another to enhance inhibitory potency against TNNI3K. researchgate.netbenthamdirect.com

Such QSAR models are built upon experimental data from a "training set" of compounds with known activities. The predictive power of the model is then validated using an external "test set" of compounds not used in the model's creation.

Table 2: QSAR Model Validation for 7-Deazapurine Derivatives as TNNI3K Inhibitors

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | Number of Components (NOC) |

|---|---|---|---|

| CoMFA | 0.669 | 0.944 | 5 |

| CoMSIA | 0.783 | 0.965 | 5 |

Data from a 3D-QSAR study on 7-deazapurine derivatives. researchgate.net The high values of q² and r² indicate robust and predictive models.

The insights from QSAR analyses, combined with the visual understanding from molecular docking, provide a powerful, synergistic approach to the rational design of this compound derivatives, enabling the targeted synthesis of compounds with improved therapeutic potential.

Preclinical Efficacy and Therapeutic Potential in Disease Models

Antineoplastic Activity in Cancer Cell Lines

Derivatives of 7-deazapurine have shown notable antineoplastic properties, exhibiting both cytostatic (inhibition of cell growth) and cytotoxic (cell-killing) effects across a range of cancer cell lines. nih.gov

Studies on 7-deazapurine analogues have revealed potent cytotoxic effects against various human cancer cell lines. The mechanism often involves activation within the cancer cells through phosphorylation, leading to incorporation into both RNA and DNA, which can inhibit protein synthesis and cause DNA damage. nih.gov For instance, certain 7-hetaryl-7-deazaadenosine derivatives show nanomolar cytotoxic activities. researchgate.net The cytotoxic potential is often measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

The efficacy of these compounds varies across different cancer types. For example, in one study, methanol (B129727) extracts of a natural product showed dose-dependent decreases in cell viability, with IC50 values of 47.4 µg/ml for HepG2 (liver cancer), 77.8 µg/ml for LoVo (colon cancer), 91.2 µg/ml for MDA-MB-231 (breast cancer), and 145.0 µg/ml for MCF7 (breast cancer) cell lines. jmb.or.kr Another study on different heterocyclic compounds reported IC50 values between 10 and 50 µM against cell lines including the highly aggressive breast cancer line HTB-26 and the pancreatic cancer line PC-3. researchgate.net

| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Reference |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Methanol Extract | 47.4 µg/ml | jmb.or.kr |

| LoVo | Colon Adenocarcinoma | Methanol Extract | 77.8 µg/ml | jmb.or.kr |

| MDA-MB-231 | Breast Adenocarcinoma | Methanol Extract | 91.2 µg/ml | jmb.or.kr |

| MCF7 | Breast Adenocarcinoma | Methanol Extract | 145.0 µg/ml | jmb.or.kr |

| HTB-26 | Breast Cancer (Aggressive) | Regioisomers 1 and 2 | 10-50 µM | researchgate.net |

| PC-3 | Pancreatic Cancer | Regioisomers 1 and 2 | 10-50 µM | researchgate.net |

| HeLa | Cervical Cancer | Heterocyclic 6 | 0.4572 µg/ml | najah.edu |

A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several 7-deazapurine derivatives have demonstrated this selective cytotoxicity. nih.govnih.gov For instance, 7-(2-Thienyl)-7-deazaadenosine (AB61) exhibited potent nanomolar cytotoxicity against various cancer cell lines but only mild activity against normal fibroblasts. researchgate.net This selectivity was attributed to the inefficient phosphorylation of the compound in normal cells. researchgate.net

Similarly, studies on N6-modified 7-deazapurine nucleoside analogues, which include the 6-propylamino structure, found that mono-substitution of the amine group with short alkyl chains leads to potent and selective activity against parasitic protozoa with high selectivity versus host cells. nih.gov In another example, two compounds were effective against breast (HTB-26), pancreatic (PC-3), and hepatocellular carcinoma (HepG2) cell lines while being less active towards the normal intestinal epithelial cell line HCEC, suggesting a tumor-selective effect. researchgate.net The selectivity index (SI), calculated as the ratio of the IC50 value in normal cells to that in cancer cells, is a key metric. Higher SI values indicate greater selectivity and a better therapeutic window. researchgate.net

In Vitro Cytostatic and Cytotoxic Effects

Antiviral Activity against RNA and DNA Viruses

The 7-deazapurine scaffold is the basis for a number of compounds with broad-spectrum antiviral activity. nih.gov These synthetic nucleosides have shown efficacy against both RNA and DNA viruses. mdpi.com

The primary antiviral mechanism of many 7-deazapurine nucleosides involves the inhibition of viral nucleic acid synthesis. researchgate.netnih.gov After entering a host cell, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form. nih.gov This triphosphate analogue then acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp) or DNA polymerases. nih.govnih.gov

Once the viral polymerase incorporates the modified nucleotide into the growing RNA or DNA chain, it can act as a chain terminator, preventing further elongation and thus halting viral replication. researchgate.netnih.gov For example, the 5'-triphosphate of 6-methyl-7-deaza-9-β-D-ribofuranosylpurine was found to be an efficient substrate for the poliovirus RdRp, where it was incorporated into the viral RNA, mimicking both ATP and GTP and inhibiting the polymerase. nih.gov This mechanism of action is common to many nucleoside analogues used as antiviral drugs. plos.org

Analogues of 7-deazapurine have demonstrated a wide range of antiviral activity against several significant human pathogens. researchgate.netnih.gov

Hepatitis C Virus (HCV): Several 7-deazapurine ribonucleosides have been evaluated in HCV replicon systems, with some derivatives showing moderate anti-HCV activity. researchgate.netnih.gov

Dengue Virus (DENV) and Zika Virus (ZIKV): A series of 7-deazaadenine ribonucleosides showed (sub)micromolar antiviral activities against Dengue, Zika, tick-borne encephalitis, and West Nile viruses. nih.govresearchgate.net The compound 6-methyl-7-deazapurine ribonucleoside itself is a potent inhibitor of DENV replication. uantwerpen.be Other studies have also confirmed the anti-DENV and anti-ZIKV potential of related compounds. d-nb.infomdpi.com

Poliovirus (PV): 6-Methyl-7-deazapurine ribonucleoside has been identified as a potent inhibitor of poliovirus replication. nih.govuantwerpen.be

Influenza A: In a search for novel anti-influenza agents, a series of 6-methyl-7-substituted-7-deaza purine (B94841) nucleoside analogs were synthesized and evaluated, with some compounds demonstrating potent activity against both H1N1 and H3N2 strains. researchgate.net

| Virus | Virus Type | Compound Class | Observed Activity | Reference |

|---|---|---|---|---|

| Hepatitis C Virus (HCV) | RNA | 7-Deazapurine ribonucleosides | Moderate anti-HCV activity | researchgate.net |

| Dengue Virus (DENV) | RNA | 7-Deazaadenine ribonucleosides | (Sub)micromolar antiviral activity | nih.gov |

| Poliovirus (PV) | RNA | 6-Methyl-7-deazapurine ribonucleoside | Potent replication inhibitor | nih.govuantwerpen.be |

| Influenza A (H1N1, H3N2) | RNA | 6-Methyl-7-substituted-7-deaza purine nucleosides | Potent anti-influenza activity | researchgate.net |

| Zika Virus (ZIKV) | RNA | 7-Deazaadenine ribonucleosides | (Sub)micromolar antiviral activity | nih.gov |

Inhibition of Viral Replication Mechanisms

Antiparasitic Activity against Kinetoplastids (e.g., Trypanosoma, Leishmania)

Kinetoplastid parasites, the causative agents of Chagas disease (Trypanosoma cruzi), human African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania species), have a critical vulnerability that can be exploited by 7-deazapurine nucleosides. nih.govuantwerpen.bemdpi.com These parasites are incapable of synthesizing purines de novo and are entirely dependent on salvaging them from their host. nih.govnih.gov This dependency makes purine-processing pathways an attractive target for antiparasitic drugs. nih.govnih.gov

A study extensively exploring modifications of the 7-deazapurine nucleoside tubercidin (B1682034) found that mono-substitution of the 6-amino group with short alkyl chains, such as a propyl group, elicits potent and selective antitrypanosomal and antileishmanial activity. nih.gov The N6-methyl analogue, a close relative of 6-propylamino-7-deazapurine, displayed excellent in vitro activity against both T. cruzi and L. infantum and demonstrated high selectivity over host cells. nih.gov Other 7-deazapurine derivatives have also shown potent activity against T. cruzi and T. brucei, indicating that this class of compounds holds significant promise for the development of new, broad-spectrum antikinetoplastid agents. nih.govuochb.cz

Effects on Protozoan Parasite Growth

In Vivo Evaluation in Preclinical Animal Models

The in vivo assessment of this compound and its analogs is a critical step in determining their therapeutic potential. Studies have been conducted in both cancer xenograft and infectious disease models.

While specific in vivo data for this compound in xenograft models is not detailed in the provided search results, the broader class of purine analogs has been evaluated. For instance, some 7-deazapurine derivatives have shown antiproliferative activity in vitro against cancer cell lines. The general approach involves transplanting human tumor cells into immunocompromised animals to create patient-derived xenograft (PDX) models, which are then used for high-throughput drug screening. nih.gov These models are valuable for identifying therapeutically actionable targets. nih.gov

The in vivo efficacy of 7-deazapurine analogs has been investigated in animal models of infectious diseases. A 6-methyl-7-(4-chlorophenyl) analogue of a 7-deazapurine nucleoside, which was found to be stable in microsomes, was evaluated in an acute mouse model of T. cruzi infection. researchgate.net

In another study, a 6-methyl-7-deazapurine ribonucleoside analog was tested in an early curative L. infantum hamster model. nih.gov Despite favorable in vitro metabolic stability and a lack of side effects when administered orally, the compound only poorly reduced the amastigote burdens in the major target organs. nih.gov

Furthermore, certain 2,6-disubstituted 7-deazapurine ribonucleosides were tested against Plasmodium berghei ANKA in mice. researchgate.net Two of the compounds prolonged the average survival time of the infected mice. researchgate.net These same compounds also demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes. researchgate.net

The oral administration of a methyl analogue of a 7-deazapurine nucleoside for five consecutive days in an acute Chagas disease mouse model resulted in a significant reduction in peak parasitemia levels. nih.gov

These studies highlight the potential of 7-deazapurine analogs in treating infectious diseases, although further optimization is needed to improve in vivo efficacy.

Table 3: In Vivo Efficacy of 7-Deazapurine Analogs in Infectious Disease Models

| Compound/Analog | Disease Model | Animal Model | Key Findings | Reference |

| N6-methyl-7-deazapurine nucleoside analog | Acute Chagas disease (T. cruzi) | Mouse | Significantly reduced peak parasitemia | nih.gov |

| 6-Methyl-7-(4-chlorophenyl)-7-deazapurine ribonucleoside | Acute T. cruzi infection | Mouse | Evaluated in vivo | researchgate.net |

| Optimized 6-methyl-7-deazapurine ribonucleoside (32) | Early curative L. infantum infection | Hamster | Poor reduction of amastigote burden | nih.gov |

| 2,6-disubstituted 7-deazapurine ribonucleosides (4c, 4e) | Plasmodium berghei ANKA | Mouse | Prolonged average survival time | researchgate.net |

Analytical and Bioanalytical Methodologies for 6 Propylamino 7 Deazapurine Research

Chromatographic Techniques for Purity Assessment and Quantification in Research

Chromatographic methods are fundamental in the synthesis and analysis of 6-Propylamino-7-deazapurine, providing reliable means for separation, purification, and quantification. torontech.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and its intermediates. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). torontech.com In the context of 7-deazapurine analogs, reversed-phase HPLC (RP-HPLC) is commonly utilized.

Purity analysis by HPLC involves monitoring the chromatogram for the presence of extraneous peaks, which represent impurities. torontech.com The peak area of the main compound relative to the total area of all peaks provides a quantitative measure of purity. For related 7-deazapurine nucleosides, purity is often required to be above 95% for biological assays. nih.gov Method development for a new compound like this compound would involve optimizing the mobile phase composition (e.g., mixtures of methanol (B129727) or acetonitrile (B52724) and buffered aqueous solutions), flow rate, and column type (e.g., C18) to achieve optimal separation from any synthetic byproducts or degradants. rjptonline.orgmdpi.com Detection is typically performed using a Diode-Array Detector (DAD), which also provides spectral information about the separated components. rjptonline.org

Table 1: Representative HPLC Parameters for Analysis of Related Deazapurine Compounds

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18 (e.g., 250x4.6mm, 5µm) rjptonline.org | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Buffer nih.govrjptonline.org | Elutes compounds from the column. Gradient allows for separation of compounds with a range of polarities. |

| Detector | Diode-Array Detector (DAD) rjptonline.org | Quantifies and provides UV spectra for peak identification. |

| Flow Rate | 1.0 - 1.4 mL/min nih.govrjptonline.org | Controls the speed of the separation. |

| Purity Standard | >95% for biological testing nih.gov | Ensures that observed biological effects are due to the target compound. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for both purity assessment and structural confirmation of this compound. nih.gov Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. nih.govshimadzu.com

This technique is particularly useful for confirming the molecular weight of the synthesized compound and identifying impurities, even at trace levels. gccpo.orgeurl-pesticides.eu In research involving 7-deazapurine nucleoside analogues, analytical LC-MS is a standard method to check the purity of compounds intended for biological screening. nih.gov Tandem MS (LC-MS/MS) can provide further structural information through controlled fragmentation of the parent ion, aiding in the definitive identification of the compound and its metabolites or degradants. mdpi.commdpi.com

Spectroscopic Methods for Structural Confirmation and Characterization in Research

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of newly synthesized molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of a compound in solution. Both ¹H NMR and ¹³C NMR are routinely used to characterize 7-deazapurine derivatives. rsc.orgnih.gov

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would be expected to show distinct signals for the protons on the pyrrolo[2,3-d]pyrimidine core, as well as for the propyl group (CH₃, CH₂, and CH₂-N) and the N-H protons. docbrown.info

¹³C NMR provides information on the carbon framework of the molecule. redalyc.org Each unique carbon atom in the structure of this compound would yield a distinct signal, confirming the carbon skeleton. googleapis.com

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, providing definitive structural confirmation. The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the electronic environment of each nucleus. ox.ac.uk

Table 2: Expected NMR Spectroscopy Applications for this compound

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Number, environment, and connectivity of protons. docbrown.info | Confirms presence and structure of the propyl chain and the deazapurine core. |

| ¹³C NMR | Number and type of carbon atoms (e.g., aliphatic, aromatic, C=N). redalyc.org | Verifies the complete carbon skeleton of the molecule. |